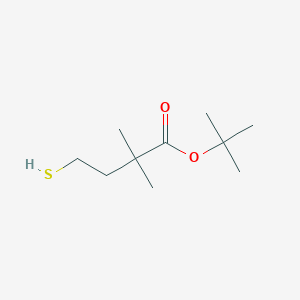
Tert-butyl 2,2-dimethyl-4-sulfanylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2,2-dimethyl-4-sulfanylbutanoate is an organic compound with the molecular formula C10H20O2S It is a derivative of butanoic acid, featuring a tert-butyl ester group and a sulfanyl (thiol) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-dimethyl-4-sulfanylbutanoate typically involves the esterification of 4-mercapto-2,2-dimethylbutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products.
化学反应分析
Types of Reactions
Tert-butyl 2,2-dimethyl-4-sulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted butanoates.
科学研究应用
Tert-butyl 2,2-dimethyl-4-sulfanylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 2,2-dimethyl-4-sulfanylbutanoate involves its interaction with molecular targets through its functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The ester group can undergo hydrolysis to release the active acid form, which may interact with various biological pathways.
相似化合物的比较
Similar Compounds
Tert-butyl 2,2-dimethyl-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Tert-butyl 2,2-dimethyl-4-aminobutanoate: Contains an amino group instead of a sulfanyl group.
Tert-butyl 2,2-dimethyl-4-methylbutanoate: Features a methyl group in place of the sulfanyl group.
Uniqueness
Tert-butyl 2,2-dimethyl-4-sulfanylbutanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H20O2S |
|---|---|
分子量 |
204.33 g/mol |
IUPAC 名称 |
tert-butyl 2,2-dimethyl-4-sulfanylbutanoate |
InChI |
InChI=1S/C10H20O2S/c1-9(2,3)12-8(11)10(4,5)6-7-13/h13H,6-7H2,1-5H3 |
InChI 键 |
WFLJPDJSWFRBQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(C)(C)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


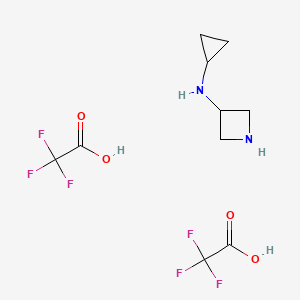

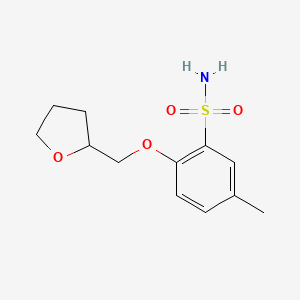
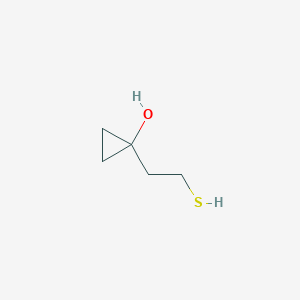

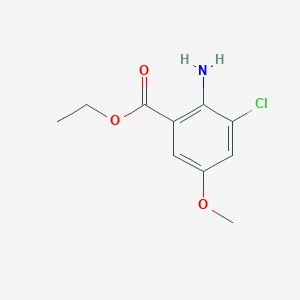
![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)
![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)

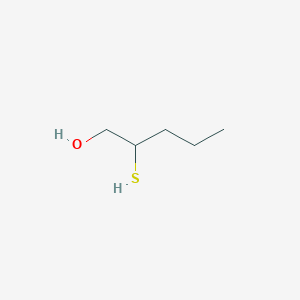
![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)

![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)
